2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, a pyridinone moiety, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced via a nucleophilic substitution reaction using morpholine and a sulfonyl chloride derivative.
Attachment of the Tolyl Group: The tolyl group can be attached through a coupling reaction, such as a Suzuki or Negishi coupling, using a tolyl halide and a suitable organometallic reagent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzymes that interact with sulfonyl or pyridinone groups.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins. The pyridinone moiety may interact with metal ions or other cofactors, modulating the activity of metalloenzymes.
Comparison with Similar Compounds
Similar Compounds
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The unique combination of the morpholinosulfonyl group, pyridinone moiety, and meta-tolyl group in 2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide provides distinct chemical properties and potential biological activities that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-4-2-5-15(12-14)19-17(22)13-20-7-3-6-16(18(20)23)27(24,25)21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZKBGZDYZZWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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